3-(Benzoylamino)phenylboronic acid
CAS No.: 252663-49-3
Cat. No.: VC8164876
Molecular Formula: C13H12BNO3
Molecular Weight: 241.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252663-49-3 |
---|---|
Molecular Formula | C13H12BNO3 |
Molecular Weight | 241.05 g/mol |
IUPAC Name | (3-benzamidophenyl)boronic acid |
Standard InChI | InChI=1S/C13H12BNO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9,17-18H,(H,15,16) |
Standard InChI Key | WYITUHAPFVNFMB-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-(Benzoylamino)phenylboronic acid belongs to the organoborane family, where a boron atom is covalently bonded to a carbon skeleton. The compound’s structure consists of a phenyl ring with a boronic acid (-B(OH)₂) group at the first position and a benzoylamino (-NHCOC₆H₅) group at the third position (Figure 1). The planar geometry of the phenyl ring and the sp² hybridization of the boron atom facilitate conjugation, influencing its reactivity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 252663-49-3 | |
Molecular Formula | C₁₃H₁₂BNO₃ | |
Molar Mass | 241.05 g/mol | |
Synonyms | N-(Benzoyl)-3-aminophenylboronic acid |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. The benzoylamino group exhibits characteristic carbonyl (C=O) stretching vibrations at ~1650–1700 cm⁻¹ in IR spectra. In ¹H NMR, the aromatic protons resonate between δ 7.2–8.1 ppm, while the boronic acid protons appear as broad peaks near δ 6–8 ppm due to hydrogen bonding .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 3-(Benzoylamino)phenylboronic acid typically involves two steps:
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Introduction of the Boronic Acid Group: A common method adapts the Miyaura borylation, where a phenylmagnesium bromide reacts with trimethyl borate to form a boronic ester, followed by hydrolysis .
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Benzoylation of the Amino Group: 3-Aminophenylboronic acid reacts with benzoyl chloride in the presence of a base (e.g., pyridine) to yield the final product .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Borylation | PhMgBr, B(OMe)₃, THF, 0°C | 75–85% |
Benzoylation | Benzoyl chloride, pyridine, RT | 60–70% |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the borylation step to enhance heat transfer and reduce side reactions. Purification via recrystallization from ethanol-water mixtures ensures high purity (>98%) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as ethanol (∼50 g/L) and dimethyl sulfoxide (DMSO) (>100 g/L) but is poorly soluble in nonpolar solvents like hexanes (<1 g/L) . Stability studies indicate decomposition above 200°C, with optimal storage at room temperature under inert conditions .
Crystallographic Analysis
X-ray diffraction reveals a hydrogen-bonded dimeric structure in the solid state, similar to phenylboronic acid. The boronic acid groups form cyclic hexameric networks via O-H∙∙∙B interactions, stabilizing the crystal lattice .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables participation in Suzuki-Miyaura reactions, forming biaryl structures widely used in pharmaceuticals. For example, coupling with aryl halides in the presence of Pd(PPh₃)₄ yields functionalized biphenyl derivatives :
Catalytic Applications
Recent studies highlight its role in cooperative catalysis. For instance, in dehydrative condensation reactions between carboxylic acids and amines, the boronic acid activates carbonyl groups, while a co-catalyst (e.g., DMAPO) facilitates nucleophilic attack . This mechanism achieves high yields (>90%) under mild conditions.
Table 3: Catalytic Performance in Amide Synthesis
Substrate | Yield (%) | Conditions |
---|---|---|
Phenylacetic acid | 92 | Toluene, 80°C, 12 h |
Cyclohexanecarboxylic acid | 88 | Toluene, 80°C, 12 h |
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